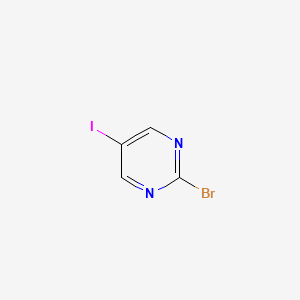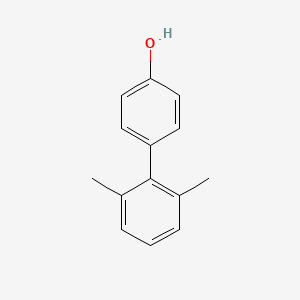![molecular formula C17H16ClNO B3038874 [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol CAS No. 92407-99-3](/img/structure/B3038874.png)
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol
Descripción general
Descripción
1-(2-Chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, also known as CBMI, is an indole-based molecule that has been extensively studied for its potential biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial properties. It has been used in a variety of laboratory experiments, and is of particular interest due to its unique structure and potential therapeutic applications.
Aplicaciones Científicas De Investigación
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been studied extensively for its potential biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial properties. It has been used in a variety of laboratory experiments, including cell-based assays, animal models, and in vitro studies. In cell-based assays, [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In animal models, [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been shown to reduce inflammation and oxidative stress in a variety of tissues. In vitro studies have demonstrated that [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol can inhibit the growth of a variety of cancer cell lines, including human colon, breast, and lung cancer cells.
Mecanismo De Acción
The exact mechanism of action of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol is not yet fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, such as TNF-α and IL-1β. It has been suggested that [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol may inhibit the activity of COX-2 by binding to its active site and preventing the formation of the enzyme-substrate complex.
Biochemical and Physiological Effects
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in a variety of tissues, including the liver, kidney, and heart. It has also been shown to inhibit the growth of a variety of cancer cell lines, including human colon, breast, and lung cancer cells. In addition, [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of the enzyme cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol in laboratory experiments is its availability and ease of synthesis. It can be synthesized using a variety of methods, including a palladium-catalyzed reaction of 2-chlorobenzyl bromide and indole. This reaction is carried out in the presence of a base, such as triethylamine, and proceeds in good yields. In addition, [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been demonstrated to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are some limitations to using [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol in laboratory experiments. One of the main limitations is that the exact mechanism of action of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol is not yet fully understood. In addition, the effects of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol on different cell types and tissues are not yet fully understood, making it difficult to predict its effects in different contexts.
Direcciones Futuras
Given the potential biological activities of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, there are a number of future directions for research. One potential direction is to further investigate the mechanism of action of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, in order to gain a better understanding of its effects on different cell types and tissues. Another potential direction is to investigate the potential therapeutic applications of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, such as its potential use in the treatment of inflammation and cancer. Additionally, further research could be done to investigate the potential synergistic effects of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol with other compounds, such as natural products or synthetic drugs. Finally, further research could be done to investigate the potential toxicity of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, in order to ensure its safe use in laboratory experiments and potential therapeutic applications.
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHLJGXIJPJMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



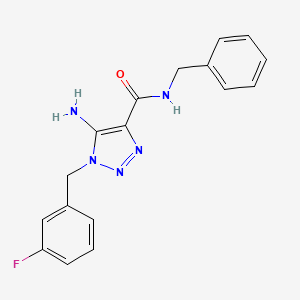
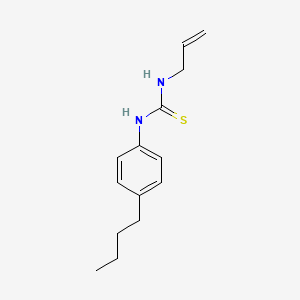
![1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine](/img/structure/B3038794.png)
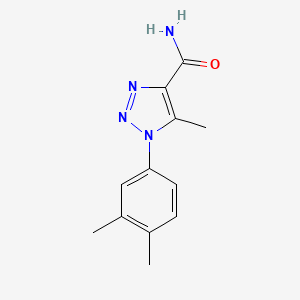
![[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B3038798.png)
![3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B3038800.png)
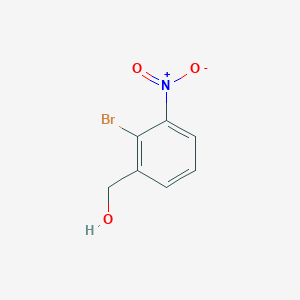
![7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3038803.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038804.png)


![(2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3038809.png)
